(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a thiazole ring, and a benzo[d][1,3]dioxole moiety, making it a multifaceted molecule with diverse reactivity and utility.
Mechanism of Action
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 subtype . Dopamine receptors play a crucial role in the central nervous system, regulating a variety of functions including motor control, cognition, and reward.
Mode of Action
This compound acts as a dopamine agonist , meaning it binds to dopamine receptors and mimics the action of dopamine . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
Upon binding to the dopamine receptors, the compound triggers a series of biochemical reactions that lead to the activation of adenylyl cyclase and increased levels of cyclic AMP . This, in turn, activates protein kinase A , leading to the phosphorylation of various proteins and changes in cellular function .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is a substrate for P-glycoprotein , which can affect its distribution in the body . It also interacts with various cytochrome P450 enzymes , which can influence its metabolism .
Result of Action
The activation of dopamine receptors by this compound can lead to a variety of effects, depending on the specific receptor subtype and the location within the brain. For example, activation of D2 receptors in the striatum can improve motor control, which is beneficial in conditions like Parkinson’s disease . The compound has also been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s genetic makeup, and the state of the dopamine system can all influence the action, efficacy, and stability of the compound. For example, the presence of drugs that inhibit P-glycoprotein or cytochrome P450 enzymes could potentially increase the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual components. The benzo[d][1,3]dioxole moiety can be synthesized through various methods, including the cyclization of catechol derivatives. The piperazine ring can be constructed through the reaction of diethanolamine with appropriate alkylating agents. The thiazole ring is often formed through the cyclization of thioamides with α-haloketones.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Piperazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the synthesis of materials and chemicals with specialized functions.
Comparison with Similar Compounds
Piribedil: A piperazine derivative with similar structural features.
Thiazole derivatives: Compounds containing thiazole rings used in various pharmaceutical applications.
Uniqueness: This compound stands out due to its combination of functional groups and the potential for diverse reactivity and applications. Its unique structure allows for a wide range of chemical transformations and biological activities, making it a valuable tool in scientific research and industry.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-21(18-14-30-22(24-18)23-17-4-2-1-3-5-17)26-10-8-25(9-11-26)13-16-6-7-19-20(12-16)29-15-28-19/h1-7,12,14H,8-11,13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALUXIJWDRJMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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